molecular formula C6H3ClFI B117437 2-Chloro-1-fluoro-4-iodobenzene CAS No. 156150-67-3

2-Chloro-1-fluoro-4-iodobenzene

Cat. No. B117437
CAS RN: 156150-67-3
M. Wt: 256.44 g/mol
InChI Key: OMASDGWBVAVFQZ-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-iodobenzene, also known as 2-Chlor-4-fluor-1-iodbenzol, is a polyhalobenzene . It has a molecular formula of C6H3ClFI . It is used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-fluoro-4-iodobenzene consists of a benzene ring with chlorine, fluorine, and iodine substituents . The average mass of the molecule is 256.444 Da .


Physical And Chemical Properties Analysis

2-Chloro-1-fluoro-4-iodobenzene is a solid . It has a density of 2.0±0.1 g/cm3, a boiling point of 220.9±20.0 °C at 760 mmHg, and a flash point of 87.4±21.8 °C . It is slightly soluble in water .

Scientific Research Applications

Pharmaceutical Intermediate

“2-Chloro-1-fluoro-4-iodobenzene” is employed as an intermediate in the pharmaceutical industry . It plays a crucial role in the synthesis of various pharmaceutical compounds. However, the specific drugs that use this compound as an intermediate are not mentioned in the available resources.

Synthesis of Bridged Biphenyl Compounds

This compound has been used in the synthesis of bridged biphenyl compounds . Bridged biphenyl compounds have applications in various fields, including medicinal chemistry and materials science.

Preparation of 1-Fluoro-8-Methylbiphenylene

“2-Chloro-1-fluoro-4-iodobenzene” is used in the preparation of 1-fluoro-8-methylbiphenylene . This compound is a useful intermediate in organic synthesis.

Synthesis of 4-Fluoro-5-Methylfluorene

This compound is also used in the synthesis of 4-fluoro-5-methylfluorene . Fluorene derivatives have been studied for their potential applications in organic electronics and optoelectronics.

Cross-Coupling Reactions

“2-Chloro-1-fluoro-4-iodobenzene” has been investigated in cross-coupling reactions with potassium pentafluorophenyltrifluoroborate . Cross-coupling reactions are fundamental transformations in organic chemistry, used in the synthesis of a wide range of complex molecules.

Preparation of Fluorotriphenylene Derivatives

It has been used in the preparation of fluorotriphenylene derivatives . These derivatives have potential applications in the field of liquid crystals and organic semiconductors.

Safety And Hazards

2-Chloro-1-fluoro-4-iodobenzene is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . It may cause serious eye irritation and respiratory irritation . It should be stored away from oxidizing agents and in a cool, well-ventilated place .

properties

IUPAC Name

2-chloro-1-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMASDGWBVAVFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369184
Record name 2-chloro-1-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-fluoro-4-iodobenzene

CAS RN

156150-67-3
Record name 2-Chloro-1-fluoro-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156150-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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